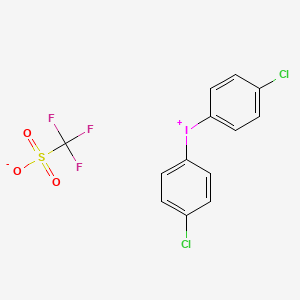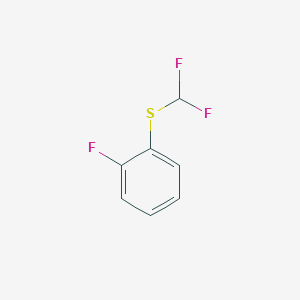
Difluoromethyl 2-fluorophenyl sulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethyl 2-fluorophenyl sulphide is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom, making it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Difluoromethyl 2-fluorophenyl sulphide typically involves the reaction of difluoromethyl phenyl sulfone with appropriate reagents under controlled conditions. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent in nucleophilic substitution reactions . The reaction conditions often involve the use of bases such as potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoromethyl 2-fluorophenyl sulphide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group acts as a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium tert-butoxide, nucleophiles such as alkyl halides, and solvents like DMSO . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield difluoromethylated products, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
Difluoromethyl 2-fluorophenyl sulphide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Difluoromethyl 2-fluorophenyl sulphide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethyl group can participate in nucleophilic substitution reactions, while the 2-fluorophenyl group can engage in electrophilic aromatic substitution . These interactions allow the compound to modify target molecules and pathways, making it a versatile tool in chemical synthesis and research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethyl phenyl sulfone: Similar in structure but lacks the 2-fluorophenyl group.
Difluoromethyl 2-pyridyl sulfone: Contains a pyridyl group instead of a phenyl group, offering different reactivity and applications.
Difluoromethyl triflate: Features a triflate group, which provides different chemical properties and reactivity.
Uniqueness
Difluoromethyl 2-fluorophenyl sulphide is unique due to the presence of both a difluoromethyl group and a 2-fluorophenyl group attached to a sulfur atom. This combination imparts distinct chemical properties, making it a valuable reagent in various chemical transformations and research applications .
Propriétés
Formule moléculaire |
C7H5F3S |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1-(difluoromethylsulfanyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H5F3S/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H |
Clé InChI |
PCKMXAFMQIGEBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)F)SC(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B8687580.png)
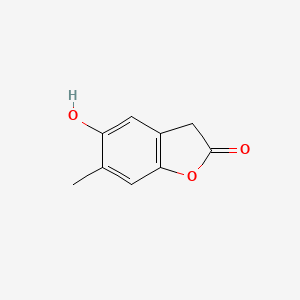
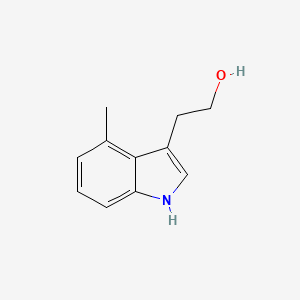
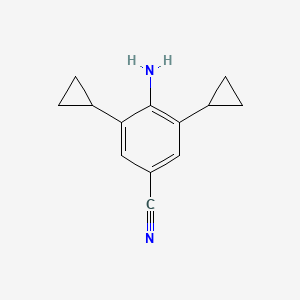

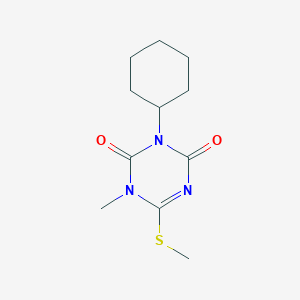
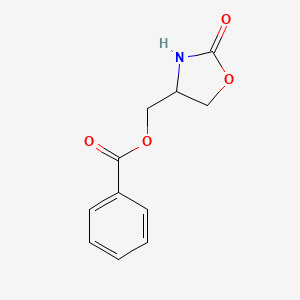
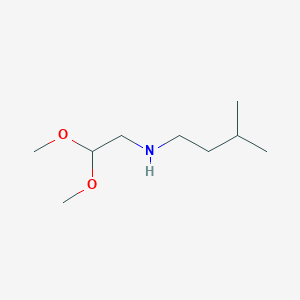
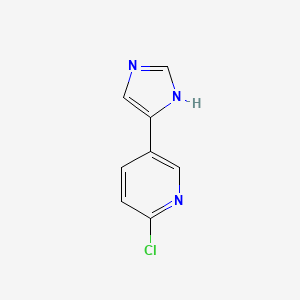
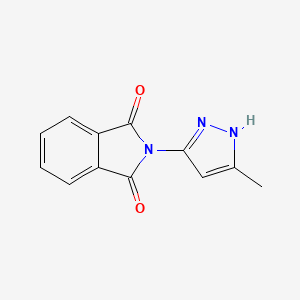
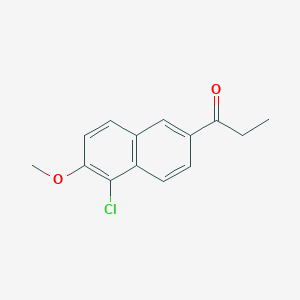
![4-[(3-Methylbutanoyl)amino]butanoic acid](/img/structure/B8687664.png)

